4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid
Description
Properties
IUPAC Name |
4-[(9,10-dioxoanthracen-2-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S/c20-16(21)6-3-9-19-26(24,25)11-7-8-14-15(10-11)18(23)13-5-2-1-4-12(13)17(14)22/h1-2,4-5,7-8,10,19H,3,6,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLIXSUMXKMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid typically involves multiple steps, starting from commercially available anthracene. The key steps include:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) under acidic conditions.
Sulfonation: The 9,10-anthraquinone is then sulfonated using fuming sulfuric acid (oleum) to introduce the sulfonyl group at position 2.
Amidation: The sulfonated product is reacted with butyric acid or its derivatives in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) to form the final amide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Introduction of additional oxygen-containing functional groups.
Reduction Products: Conversion of ketones to alcohols.
Substitution Products: Replacement of the sulfonyl group with other nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the primary applications of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid is in the field of oncology. Research has demonstrated that compounds derived from anthracene exhibit potent anticancer activity. For instance, a study reported that certain anthracene derivatives showed over 90% inhibition of pancreatic cancer cell proliferation in vitro, suggesting a promising avenue for cancer treatment .
Mechanism of Action
The mechanism behind the anticancer effects of this compound may involve the induction of apoptosis in cancer cells and the inhibition of key signaling pathways that promote tumor growth. Further exploration into its pharmacodynamics and pharmacokinetics is essential for understanding its full therapeutic potential.
Environmental Applications
Inhibition of Sulfide Production
Another significant application lies in environmental science, particularly in the inhibition of sulfide production by sulfate-reducing bacteria. The compound has been identified as a potential inhibitor of sulfide production, which is crucial in industrial processes where hydrogen sulfide generation poses environmental and operational risks .
Case Study: Oil Wells and Sewage Treatment
In oil well operations and sewage treatment facilities, managing sulfide levels is critical to prevent corrosion and toxic gas release. The use of anthraquinone derivatives has been proposed as a more environmentally friendly alternative to traditional biocides, offering targeted inhibition without broad-spectrum toxicity .
Mechanism of Action
The mechanism of action of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and ketone groups are key to its reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and properties of analogous compounds:
Solubility and Bioactivity
- The butyric acid chain in the target compound confers superior aqueous solubility compared to alkylamino or pure sulfonic acid derivatives (e.g., ’s compound with m.p. >290°C) .
- Sulfonylamino vs.
- Nitro-Substituted Derivatives () : Electron-withdrawing nitro groups increase reactivity in electrophilic substitutions but reduce solubility, limiting biological utility .
Computational and Experimental Insights
- Planar Structure: Anthraquinone derivatives with unsubstituted cores (e.g., ) show higher bioactivity due to improved intercalation with DNA or enzymes .
Biological Activity
4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid, often referred to as a derivative of anthraquinone, is a compound of significant interest due to its potential biological activities. Anthraquinones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature and research findings.
The chemical structure of 4-(9,10-Dioxo-9,10-dihydro-anthracene-2-sulfonylamino)-butyric acid includes:
- Molecular Formula : C₁₈H₁₃N₃O₅S
- Molecular Weight : 395.44 g/mol
- LogP : 4.5649 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The anthraquinone moiety is known to inhibit sulfide production from sulfate-reducing bacteria, which can be beneficial in industrial applications where hydrogen sulfide generation poses a risk . This specificity allows for targeted applications in environmental management and industrial processes.
Antimicrobial Activity
Research indicates that anthraquinone derivatives possess significant antimicrobial properties. The inhibition of sulfide production suggests potential applications in controlling microbial growth in environments where sulfide-producing bacteria are problematic. This is particularly relevant in sewage treatment and oil extraction processes .
Anti-inflammatory Effects
The anti-inflammatory properties of anthraquinones have been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. The sulfonamide group present in the structure may enhance these effects by improving solubility and bioavailability .
Case Studies
- Inhibition of Sulfide Production : A study demonstrated that anthraquinone derivatives effectively inhibited sulfide production from sulfate-reducing bacteria, suggesting their utility in preventing environmental contamination .
- Cell Viability Assays : In vitro studies on similar anthraquinone derivatives showed a dose-dependent decrease in cell viability in various cancer cell lines, indicating potential therapeutic applications .
- Inflammation Models : Animal models treated with anthraquinone derivatives exhibited reduced markers of inflammation compared to controls, supporting their use as anti-inflammatory agents .
Data Table
Q & A
Basic Question: What experimental methods are used to determine the crystal structure of this compound, and how do hydrogen bonding interactions influence its stability?
Answer:
The crystal structure of anthraquinone derivatives, including structurally related compounds, is typically resolved via single-crystal X-ray diffraction . For example, a similar compound, 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic acid, was analyzed using an Enraf-Nonius CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å). Key parameters include:
- Crystallographic data : Monoclinic system (space group P21/n), unit cell dimensions (a = 5.168 Å, b = 19.523 Å, c = 14.367 Å, β = 99.58°), and Z = 4 .
- Hydrogen bonding : Intermolecular O–H⋯O and weak C–H⋯O interactions stabilize the lattice, with bond distances consistent with anthraquinone derivatives (e.g., O⋯O distances ~2.6–2.8 Å). These interactions are critical for maintaining structural integrity in solid-state applications .
Basic Question: How is the purity of this compound validated during synthesis, and what spectroscopic techniques are employed?
Answer:
Synthetic purity is confirmed using high-resolution NMR and HPLC-MS . For example:
- 1H NMR : Aromatic protons in anthraquinone derivatives typically resonate between δ 7.7–8.2 ppm, while sulfonamide protons appear as singlets near δ 9.3 ppm. Integration ratios confirm substituent stoichiometry .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 614.69 for a related anthraquinone derivative) validate the molecular formula .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) microanalysis ensures <1% deviation from theoretical values .
Advanced Question: How do substituent positions (e.g., sulfonylamino vs. carboxyl groups) on the anthraquinone core affect biological activity?
Answer:
Substituent positioning alters electronic properties and binding affinity. For instance:
- Sulfonylamino groups at position 2 (as in this compound) enhance solubility and enable hydrogen bonding with biological targets (e.g., enzymes or DNA), as seen in antimicrobial assays where similar derivatives showed >90% yield and activity against Gram-positive bacteria .
- Carboxyl groups (e.g., in rhein derivatives) increase acidity (pKa ~3–4), influencing bioavailability. Computational docking studies (using software like AutoDock Vina) can model interactions with target proteins, correlating substituent orientation with inhibitory constants (Ki) .
Advanced Question: How can researchers resolve contradictions in spectroscopic data between synthetic batches?
Answer:
Contradictions often arise from solvent effects , tautomerism , or crystallization artifacts . Mitigation strategies include:
- Variable-temperature NMR : Identifies dynamic processes (e.g., proton exchange in DMSO-d6 at 298–343 K) .
- PXRD vs. single-crystal data : Powder X-ray diffraction (PXRD) distinguishes polymorphic forms, while single-crystal data resolves positional disorder .
- DFT calculations : Gaussian09 or ORCA simulations predict optimized geometries and vibrational frequencies, reconciling experimental IR/Raman discrepancies .
Advanced Question: What methodologies are recommended for studying the environmental stability and degradation pathways of this compound?
Answer:
- Photodegradation assays : Expose solutions to UV-Vis light (λ = 254–365 nm) and monitor decay via HPLC-UV. Anthraquinone derivatives often degrade via quinone → dihydroxy pathways, producing carboxylic acid byproducts .
- LC-MS/MS : Identifies degradation products (e.g., sulfonic acid fragments) using collision-induced dissociation (CID) .
- Ecotoxicity testing : Daphnia magna or Vibrio fischeri assays assess acute toxicity (EC50), with solid-phase extraction (SPE) pre-concentration (Oasis HLB cartridges) for trace analysis .
Advanced Question: How can computational modeling leverage crystallographic data to predict this compound’s reactivity?
Answer:
- Molecular electrostatic potential (MEP) maps : Generated from X-ray coordinates (CIF files) to visualize nucleophilic/electrophilic sites. For anthraquinones, the C-9/C-10 carbonyl regions are electron-deficient, favoring nucleophilic attacks .
- Molecular dynamics (MD) simulations : AMBER or GROMACS models predict solvation effects and ligand-protein binding kinetics. Parameters like RMSD (<2 Å) ensure trajectory reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
